molecular formula C13H13N3O3 B2929808 N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 955573-00-9

N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2929808
CAS No.: 955573-00-9
M. Wt: 259.265
InChI Key: BFIPFKBWQBSXAC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is an organic compound that features a benzodioxole ring fused to a pyrazole ring with an ethyl group and a carboxamide functional group

Mechanism of Action

Target of Action

The primary target of N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes within the human body.

Mode of Action

This interaction could lead to changes in the production of nitric oxide, thereby affecting the signaling pathways that rely on this molecule .

Biochemical Pathways

The compound’s interaction with nitric oxide synthase can affect various biochemical pathways. Nitric oxide plays a role in numerous pathways, including those involved in immune response, neurotransmission, and regulation of cell death. Changes in nitric oxide production can therefore have wide-ranging effects .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the compound’s bioavailability .

Result of Action

The result of the compound’s action would depend on the specific context in which it is used. For instance, in a disease state where nitric oxide production is dysregulated, modulating the activity of nitric oxide synthase could potentially restore normal function .

Action Environment

The efficacy and stability of N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide can be influenced by various environmental factors. These could include the presence of other molecules, pH levels, temperature, and the specific cellular environment in which the compound is active .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with an appropriate 1,3-diketone.

    Coupling of Benzodioxole and Pyrazole Rings: The benzodioxole and pyrazole rings are coupled through a series of reactions involving halogenation and nucleophilic substitution.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions.

    Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the intermediate compound with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole and pyrazole rings.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-2-16-6-5-10(15-16)13(17)14-9-3-4-11-12(7-9)19-8-18-11/h3-7H,2,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIPFKBWQBSXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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